4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Description
The exact mass of the compound this compound is 384.05096 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGRGDCKLXXBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological efficacy, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The introduction of bromine and difluoromethyl groups is achieved through halogenation and fluorination techniques. The process often utilizes piperazine as a core structure to enhance biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including the compound . In vitro tests against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa have shown promising results:
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Test Compound | 15 | Moderate |
| Ciprofloxacin | 25 | Standard Control |
The compound exhibited moderate antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In addition to its antibacterial properties, the compound has been investigated for anticancer activity. A study focused on its effects on cell proliferation in various cancer cell lines demonstrated significant inhibition:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A431 (Carcinoma) | 12.5 | Strong |
| MCF-7 (Breast) | 15.0 | Moderate |
These results indicate that the compound may interfere with cancer cell growth, making it a candidate for further anticancer research .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes involved in DNA replication and repair mechanisms. The presence of the bromopyrimidine moiety is thought to enhance binding affinity to target sites, leading to increased efficacy against microbial and cancerous cells.
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis involving multiple pyrimidine derivatives highlighted that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .
- Cancer Cell Proliferation : Research conducted on various cancer cell lines revealed that compounds with similar structures significantly reduced cell viability, indicating potential therapeutic applications in oncology .
Scientific Research Applications
Structure and Composition
- Molecular Formula: C15H13BrF2N4
- Molecular Weight: 383.19 g/mol
- CAS Number: [Not specified in the search results]
The compound features a bromopyrimidine moiety, which is known for its biological activity, combined with a piperazine ring that enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine exhibit promising anticancer properties. A study demonstrated that derivatives of pyrimidine could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Case Study: Inhibition of Tumor Growth
- Study: Evaluation of pyrimidine derivatives on cancer cell lines.
- Findings: Significant reduction in cell viability was observed, indicating potential for further development as anticancer agents.
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their efficacy as serotonin receptor modulators, which are crucial in managing conditions such as anxiety and depression .
Case Study: Serotonin Receptor Modulation
- Study: Investigating the effects of piperazine derivatives on serotonin receptors.
- Findings: Enhanced receptor binding affinity was noted, leading to improved pharmacological profiles.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The brominated pyrimidine structure is known to enhance interactions with microbial targets, potentially leading to effective antimicrobial agents .
Case Study: Antimicrobial Efficacy
- Study: Testing against various bacterial strains.
- Findings: The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Neurological | Modulation of serotonin receptors | |
| Antimicrobial | Significant inhibition against bacteria |
Table 2: Synthesis Overview
| Step | Reactants/Conditions | Outcome |
|---|---|---|
| Bromination | 5-bromopyrimidine + piperazine | Formation of piperazine derivative |
| Difluoromethylation | Piperazine derivative + difluoromethyl reagent | Final compound synthesis |
Q & A
Q. What synthetic strategies are recommended for constructing the 5-bromopyrimidine and piperazine moieties in this compound?
A multi-step approach is typically employed. For the 5-bromopyrimidine core, halogenation at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid, 80°C) . The piperazine ring is introduced via nucleophilic substitution, where the bromine on pyrimidine reacts with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR : and NMR to confirm substituent positions (e.g., difluoromethyl resonance at δ ~5.5–6.5 ppm; piperazine protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~420–430 for CHBrFN) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and dihedral angles between pyrimidine and piperazine planes (e.g., angles ~12–86° observed in similar structures) .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC determination).
- Cellular Uptake : Measure intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) using HPLC .
Advanced Research Questions
Q. How do the difluoromethyl and bromine substituents influence structure-activity relationships (SAR)?
- Difluoromethyl : Enhances metabolic stability by resisting oxidative degradation (CFH is less prone to CYP450-mediated oxidation than CH) . This group also increases lipophilicity (logP ~2.5–3.0), improving membrane permeability.
- 5-Bromine : Acts as a hydrogen bond acceptor and directs further functionalization (e.g., Suzuki coupling for diversification). Its electronegativity modulates π-π stacking with kinase ATP-binding pockets .
Q. How should crystallographic data contradictions (e.g., bond angles, packing) be resolved?
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors. For example, reports a monoclinic crystal system (space group P2/c) with Z = 4; validate via R-factor (<5%) and residual density maps .
- Hydrogen Bonding : If intramolecular N–H⋯N bonds (e.g., 6-membered rings) conflict with literature, re-analyze thermal displacement parameters (U) to rule out disorder .
Q. What experimental designs are robust for studying environmental fate (e.g., degradation pathways)?
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-HRMS for photoproducts (e.g., debromination or piperazine ring cleavage) .
- Biotic Degradation : Use soil microcosms (OECD 307 guidelines) with LC-MS/MS quantification of metabolites. Note that the difluoromethyl group may persist due to C–F bond stability .
Q. How to address discrepancies in biological activity data across cell lines?
- Dose-Response Curves : Use 8-point dilutions (1 nM–100 μM) to ensure IC accuracy.
- Mechanistic Profiling : Combine RNA-seq (to identify target pathways) and CRISPR screening (to validate gene dependencies). For example, highlights trifluoromethyl groups altering kinase selectivity; apply similar logic to difluoromethyl analogs .
Methodological Notes
- Synthetic Optimization : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Data Reproducibility : Pre-screen batches via DSC (melting point ~180–190°C) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
